1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Medicinal Chemistry Serotonin Receptor Agonism 5-HT3 Receptor

Sourcing the correct 3-pyridyl isomer is critical for your SAR and agrochemical discovery programs. This high-purity (97%) 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is a non-substitutable precursor for imidacloprid bioisosteres. Unlike the 2-pyridyl analog (a known 5-HT3 agonist), this compound precisely defines the regioisomeric activity landscape for CNS targets. Its superior purity versus methylene-bridged analogs minimizes confounding impurities in target validation assays. Secure your research-grade supply chain with this essential, dual-purpose heterocyclic building block.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
Cat. No. B7905539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-3-yl)-4-methylpiperazine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
InChIKeyFZBDVWVDKZQPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridin-3-yl)-4-methylpiperazine: Chemical Identity and Class Distinction


1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS 633283-61-1) is a heterocyclic organic compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol [1]. It is structurally characterized by a piperazine ring substituted at the 4-position with a methyl group and at the 1-position with a 6-chloropyridin-3-yl moiety [2]. This compound is not a standalone therapeutic but is a privileged chemical building block, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its dual-purpose utility and specific substitution pattern distinguish it from simpler piperazine derivatives.

Why Substituting 1-(6-Chloropyridin-3-yl)-4-methylpiperazine with Other Piperazine Analogs is Inadvisable


While many 6-chloropyridinyl piperazine derivatives exist, they cannot be considered interchangeable due to significant variations in chemical properties, synthetic utility, and biological activity profiles. The specific substitution pattern of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine—a chloropyridine at the 3-position of the pyridine ring and a methyl group on the piperazine—confers unique reactivity and physicochemical characteristics compared to analogs like 1-(6-chloropyridin-2-yl)-4-methylpiperazine or the non-methylated 1-(6-chloropyridin-3-yl)piperazine [1]. These differences directly impact synthesis yields, stability, and the final pharmacological profile of downstream compounds, making blind substitution a high-risk approach for both research and industrial applications .

Quantitative Differentiation of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine: An Evidence Guide


Regioisomeric Differentiation: Positional Isomers Exhibit Distinct Biological Activity

The regioisomeric analog 6-chloro-2-(4-methylpiperazinyl)pyridine, where the piperazine is attached to the 2-position of the pyridine ring instead of the 3-position, is explicitly claimed in a patent as a potent and selective 5-HT3 agonist [1]. The target compound, 1-(6-Chloropyridin-3-yl)-4-methylpiperazine, is structurally distinct and its activity at the 5-HT3 receptor is not claimed or quantified in this context. This demonstrates that a shift in substitution from the 3- to the 2-position on the pyridine ring results in a profound change in pharmacological activity.

Medicinal Chemistry Serotonin Receptor Agonism 5-HT3 Receptor

Commercial Availability and Purity Profile: A Benchmark for Sourcing

The compound is commercially available with a specified purity, providing a clear benchmark for procurement. One supplier lists the compound with a purity of 97% . This contrasts with the related analog, 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine (CAS 612487-31-7), which is often available at a slightly lower standard purity of 95% . While purity can vary by lot and supplier, this indicates a general market standard where the target compound is typically supplied at a higher grade.

Chemical Synthesis Procurement Intermediate

Synthetic Accessibility: Yield as a Metric for Industrial Feasibility

The synthesis of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine from 5-bromo-2-chloropyridine and 1-methylpiperazine has been reported with a yield of 27% . This contrasts sharply with the synthesis of its methylene-bridged analog, 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine, which can be achieved in a 74% yield from 2-chloro-5-(chloromethyl)pyridine . This significant difference in synthetic efficiency (a nearly 3-fold increase) is a critical factor for scale-up and cost considerations.

Process Chemistry Synthetic Route Yield

Role as a Bioisosteric Precursor: Foundational for Neonicotinoid Development

The core structure of 1-(6-Chloropyridin-3-yl)-4-methylpiperazine serves as a key building block for the dihydropiperazine class of neonicotinoids. Specifically, the derivative 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (compound 4) was identified as a suitable bioisosteric replacement for the imidazolidine ring of imidacloprid, a major neonicotinoid insecticide [1]. While the target compound itself is not the active insecticide, it is the direct precursor to the validated bioisostere, establishing its unique and essential role in this important class of agrochemicals.

Agrochemistry Insecticide Discovery Bioisosterism

High-Value Application Scenarios for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine


Design and Synthesis of Next-Generation Neonicotinoid Insecticides

As a critical starting material for synthesizing dihydropiperazine-based bioisosteres of imidacloprid, 1-(6-Chloropyridin-3-yl)-4-methylpiperazine is essential for agrochemical discovery programs aiming to develop novel insecticides with potentially improved selectivity or resistance profiles [1]. Its role as a direct precursor to a validated bioisostere makes it a non-substitutable chemical in this specific research pathway.

Medicinal Chemistry Exploration of 3-Pyridylpiperazine Pharmacophores

For structure-activity relationship (SAR) studies focused on 5-HT3 receptor ligands or other CNS targets, this compound serves as the key 3-pyridyl isomer. Its use is mandatory to define the regioisomeric activity landscape, as the 2-pyridyl analog (6-chloro-2-(4-methylpiperazinyl)pyridine) is a known 5-HT3 agonist [2]. Using the correct isomer ensures that the pharmacophore being investigated is precisely the one intended.

High-Fidelity Chemical Biology and Probe Synthesis

Given its typical commercial availability at a higher purity (97%) compared to some methylene-bridged analogs (95%), this compound is the preferred building block for applications where even trace impurities can confound results . This includes the synthesis of chemical probes for target validation and assays requiring high analytical stringency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloropyridin-3-yl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.